7-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on the quinoline ring. Its chemical formula is , and it has a molecular weight of approximately 270.51 g/mol. The compound features a carbaldehyde group, which contributes to its reactivity and potential biological activity. The structure can be represented as follows:
textCl | / \ | | Br C=O \ | \ | N-C | | C-C
This compound belongs to the class of chlorinated quinolines, which have garnered interest due to their diverse biological activities and applications in medicinal chemistry.
The reactivity of the bromine and chlorine substituents makes this compound a versatile intermediate in organic synthesis.
Research indicates that 7-bromo-2-chloroquinoline-3-carbaldehyde exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the quinoline moiety is often linked to enhanced activity against Mycobacterium tuberculosis and other resistant strains .
Studies have shown that derivatives of chlorinated quinolines can inhibit specific enzymes involved in bacterial resistance, making them potential candidates for new antibiotic therapies .
Several methods have been employed for synthesizing 7-bromo-2-chloroquinoline-3-carbaldehyde:
These methods highlight the compound's synthetic flexibility and adaptability in laboratory settings.
7-Bromo-2-chloroquinoline-3-carbaldehyde finds applications in various fields:
Interaction studies involving 7-bromo-2-chloroquinoline-3-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like:
Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .
Several compounds share structural similarities with 7-bromo-2-chloroquinoline-3-carbaldehyde, including:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-Bromo-2-chloroquinoline-3-carbaldehyde | 0.98 | Similar substitution pattern; different position of bromine. |
| 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde | 0.97 | Methyl group addition alters biological activity profile. |
| 5-Bromo-2-chloro-1H-indole-3-carbaldehyde | 0.93 | Indole ring offers different reactivity compared to quinolines. |
| 7-Bromo-3-chloroisoquinoline-4-carbaldehyde | 0.93 | Isoquinoline structure may affect pharmacokinetics. |
| 6-Bromo-2-chloro-1H-indole-3-carbaldehyde | 0.92 | Indole derivative with potential distinct biological properties. |
These compounds highlight the uniqueness of 7-bromo-2-chloroquinoline-3-carbaldehyde within its chemical class, particularly regarding its specific halogenation pattern and resultant biological activities .
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